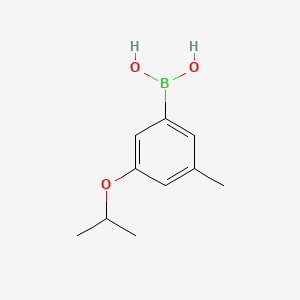

3-Isopropoxy-5-methylphenylboronic acid

Descripción

3-Isopropoxy-5-methylphenylboronic acid (CAS: 1256345-76-2) is a boronic acid derivative featuring an isopropoxy group at the 3-position and a methyl group at the 5-position of the phenyl ring. Its molecular formula is C₁₀H₁₅BO₃, with a molecular weight of 194.04 g/mol. This compound is classified as a boronic acid, a class of reagents widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . It is commercially available with purities up to 96% and is often utilized as a building block in drug discovery, particularly in the development of protein degraders .

Propiedades

IUPAC Name |

(3-methyl-5-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-7(2)14-10-5-8(3)4-9(6-10)11(12)13/h4-7,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCHMHUSIRMAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681566 | |

| Record name | {3-Methyl-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-76-2 | |

| Record name | B-[3-Methyl-5-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Methyl-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-Isopropoxy-5-methylphenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation to ensure high purity and yield. Specific details on the industrial production of 3-Isopropoxy-5-methylphenylboronic acid are limited, but it generally follows the principles of organic synthesis and boronic acid chemistry .

Análisis De Reacciones Químicas

Types of Reactions: 3-Isopropoxy-5-methylphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling boronic acids with organic halides or triflates in the presence of a palladium catalyst.

Aldol Condensation: The formyl group in related compounds can participate in aldol condensation reactions with other carbonyl compounds to form new carbon-carbon bonds with β-hydroxycarbonyl functionalities.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Carbonyl Compounds: Used in aldol condensation reactions.

Major Products:

Complex Organic Molecules: Formed through Suzuki-Miyaura coupling.

β-Hydroxycarbonyl Compounds: Formed through aldol condensation.

Aplicaciones Científicas De Investigación

3-Isopropoxy-5-methylphenylboronic acid has diverse applications in scientific research, including:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura coupling reactions.

Catalysis: Acts as a reagent in various catalytic processes.

Medicinal Chemistry:

Mecanismo De Acción

The mechanism of action for 3-Isopropoxy-5-methylphenylboronic acid primarily involves the formation of new covalent bonds. The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other organic molecules. Additionally, the formyl group in related compounds can undergo aldol condensation with other carbonyl compounds to form more complex molecules.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Electronic and Steric Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The methyl group in 3-isopropoxy-5-methylphenylboronic acid is electron-donating, enhancing the boronic acid's nucleophilicity in cross-coupling reactions. The fluoro substituent in 3-fluoro-5-(isopropoxy)phenylboronic acid introduces moderate electron-withdrawing effects, balancing reactivity and stability in coupling reactions .

Steric Hindrance :

- The isopropoxy group at the 3-position in 3-isopropoxy-5-methylphenylboronic acid introduces steric bulk, which may hinder access to the boron center. This contrasts with smaller substituents like hydroxyl (-OH) in 3-hydroxy-5-methylphenylboronic acid, which reduces steric interference but increases susceptibility to oxidation .

Reactivity in Suzuki-Miyaura Couplings

- 3-Isopropoxy-5-methylphenylboronic acid demonstrates moderate reactivity due to the balance between electron-donating (methyl) and steric (isopropoxy) effects. Its pinacol ester derivative (CAS: 1218789-75-3) is often used to improve stability and solubility in organic solvents .

- 4-Isopropoxy-3-methylphenylboronic acid (CAS: 850568-09-1), a positional isomer, shows altered reactivity patterns due to the shifted isopropoxy group, which may influence regioselectivity in coupling reactions .

Actividad Biológica

3-Isopropoxy-5-methylphenylboronic acid is a member of the boronic acid family, which has garnered attention in medicinal chemistry due to its unique chemical properties and biological activities. Boronic acids are characterized by their ability to form reversible covalent bonds with diols and other Lewis bases, making them valuable in various biochemical applications, including drug development and enzyme inhibition.

- Molecular Formula : C10H13O3B

- Molecular Weight : 202.02 g/mol

- CAS Number : 1218789-75-3

The biological activity of 3-Isopropoxy-5-methylphenylboronic acid primarily stems from its interaction with specific molecular targets, including enzymes and receptors. The boronic acid group enables it to act as an inhibitor for various proteases and kinases, which are critical in signaling pathways associated with cancer and other diseases.

Anticancer Activity

Recent studies have demonstrated that boronic acids can exhibit significant anticancer properties. For instance, compounds similar to 3-Isopropoxy-5-methylphenylboronic acid have been shown to decrease cell viability in prostate cancer cells while maintaining the viability of healthy cells. In one study, concentrations of 5 µM resulted in a reduction of cancer cell viability to approximately 33%, while healthy cells retained about 71% viability .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Boronic acids, including derivatives of 3-Isopropoxy-5-methylphenylboronic acid, have demonstrated effectiveness against a range of microorganisms such as Staphylococcus aureus and Escherichia coli. The inhibition zones observed during antimicrobial testing ranged from 7 to 13 mm, indicating varying degrees of effectiveness against different strains .

Antioxidant Activity

Research has indicated that boronic acids can possess antioxidant properties. Various assays, including DPPH and ABTS methods, have shown that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Study on Prostate Cancer Cells

In a controlled experiment, prostate cancer cells (PC-3) were treated with varying concentrations of boronic compounds including 3-Isopropoxy-5-methylphenylboronic acid. The study found that at concentrations of 0.5, 1, 2, and 5 µM, there was a marked decrease in cell viability compared to untreated controls. This suggests potential use in targeted cancer therapies .

Antimicrobial Testing

A series of antimicrobial tests were conducted using different concentrations of boronic acids against several bacterial strains. The results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. The study highlighted the potential for developing new antibiotics based on boronic acid structures .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-Isopropoxy-5-methylphenylboronic acid | C10H13O3B | Contains isopropoxy group | Anticancer, Antimicrobial |

| 4-Methylphenylboronic acid | C7H9O2B | Lacks isopropoxy group | Moderate anticancer activity |

| 4-Isopropoxy-3-methylphenylboronic acid | C10H13O3B | Similar structure | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.